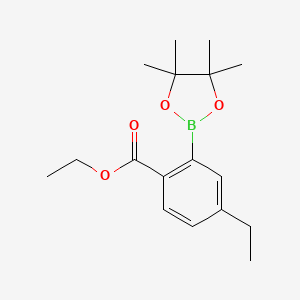
4-Bromo-2-chloropyridine-3-carbaldehyde hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-chloropyridine-3-carbaldehyde hydrobromide is a chemical compound with the molecular formula C6H4Br2ClNO. It is a derivative of pyridine, a basic heterocyclic organic compound.
Méthodes De Préparation
The synthesis of 4-Bromo-2-chloropyridine-3-carbaldehyde hydrobromide typically involves the bromination and chlorination of pyridine derivatives. One common method includes the reaction of 4-bromo-2-chloropyridine with a suitable aldehyde under controlled conditions to form the carbaldehyde derivative. The hydrobromide salt is then formed by reacting the carbaldehyde with hydrobromic acid .
Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. These methods may include the use of catalysts and specific reaction conditions to enhance the efficiency of the process .
Analyse Des Réactions Chimiques
4-Bromo-2-chloropyridine-3-carbaldehyde hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The aldehyde group in the compound can be oxidized to form carboxylic acids or reduced to form alcohols.
Condensation Reactions: The aldehyde group can also participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Applications De Recherche Scientifique
4-Bromo-2-chloropyridine-3-carbaldehyde hydrobromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-chloropyridine-3-carbaldehyde hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the nature of the target and the type of interaction .
Comparaison Avec Des Composés Similaires
4-Bromo-2-chloropyridine-3-carbaldehyde hydrobromide can be compared with other pyridine derivatives, such as:
2-Bromo-4-chloropyridine: Similar in structure but lacks the aldehyde group, making it less reactive in certain types of chemical reactions.
4-Bromo-2-chloropyridine: Another similar compound but without the carbaldehyde group, limiting its applications in condensation reactions.
4-Chloro-2-bromopyridine: A positional isomer with different reactivity and applications.
The uniqueness of this compound lies in its combination of bromine, chlorine, and aldehyde functional groups, which provide a versatile platform for various chemical transformations and applications .
Propriétés
IUPAC Name |
4-bromo-2-chloropyridine-3-carbaldehyde;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO.BrH/c7-5-1-2-9-6(8)4(5)3-10;/h1-3H;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZQBUWASHETHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)C=O)Cl.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














